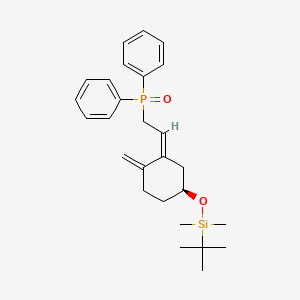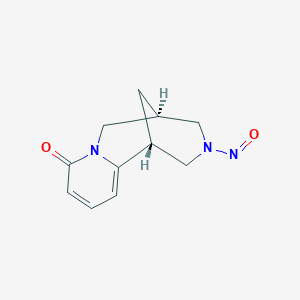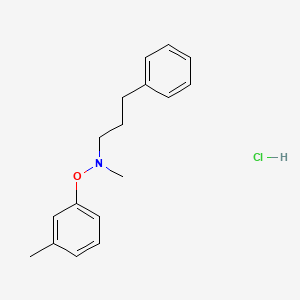
RHODIUM (III) BROMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rhodium (III) bromide, denoted as RhBr₃ , exists in two forms: anhydrous and hydrated. Both forms are brown solids . The hydrate, RhBr₃·2H₂O , is soluble in water and lower alcohols. It serves as a starting material for the synthesis of other rhodium halides and is used to prepare rhodium bromide complexes .
Synthesis Analysis
Rhodium (III) bromide can be synthesized through various methods. For instance, it reacts with bromine trifluoride to form rhodium (IV) fluoride and with aqueous potassium iodide to form rhodium (III) iodide . The dihydrate, RhBr₃·2H₂O , forms when rhodium metal reacts with hydrochloric acid and bromine .
Molecular Structure Analysis
Rhodium (III) bromide adopts the aluminium chloride crystal structure . This arrangement influences its chemical properties and reactivity.
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
科学的研究の応用
Preparation of Coordination Complexes
- Application Summary : Rhodium (III) bromide hydrate is used to prepare coordination complexes . One such complex is trans-dibromotetrakis (pyridine)rhodium (III) bromide hexahydrate .
- Methods of Application : The exact method of preparation can vary, but generally involves reacting Rhodium (III) bromide hydrate with pyridine in a suitable solvent .
- Results or Outcomes : The result is the formation of the coordination complex trans-dibromotetrakis (pyridine)rhodium (III) bromide hexahydrate .
Synthesis of Rhodium Nanoparticles
- Application Summary : Rhodium (III) bromide hydrate is involved in the preparation of rhodium nanoparticles .
- Methods of Application : The synthesis of rhodium nanoparticles typically involves the reduction of Rhodium (III) bromide hydrate in the presence of a stabilizing agent .
- Results or Outcomes : The outcome is the formation of rhodium nanoparticles, which have applications in various fields including catalysis and electronics .
Synthesis of Other Rhodium Halides
- Application Summary : Rhodium (III) bromide is a starting material for the synthesis of other rhodium halides .
- Methods of Application : For example, it reacts with bromine trifluoride to form rhodium (IV) fluoride and with aqueous potassium iodide to form rhodium (III) iodide .
- Results or Outcomes : The result is the formation of other rhodium halides, which have their own unique properties and applications .
Fabrication of Crucibles for Laboratory Furnaces
- Application Summary : Rhodium is added to platinum to improve its hardness and reduce the thermal expansion coefficient .
- Methods of Application : Rhodium (III) bromide can be used as a source of rhodium in the alloying process .
- Results or Outcomes : The result is a Pt-Rh alloy that is used for fabrication of crucibles for laboratory furnaces .
Fabrication of Spark Plug Electrodes
- Application Summary : Pt-Rh alloys, which can be made using Rhodium (III) bromide, are used for spark plug electrodes .
- Methods of Application : The alloy is formed into the desired shape and then used in the manufacture of spark plugs .
- Results or Outcomes : The result is a spark plug with improved performance characteristics .
Fabrication of Thermocouples
- Application Summary : Pt-Rh alloys, which can be made using Rhodium (III) bromide, are used for thermocouples .
- Methods of Application : The alloy is formed into thin wires, which are then used in the construction of thermocouples .
- Results or Outcomes : The result is a thermocouple with improved temperature measurement accuracy .
Adsorption on Activated Carbon
- Application Summary : Rhodium (III) bromide complex ions can be adsorbed on activated carbon . This method has been extensively studied for the recovery of noble metals .
- Methods of Application : The process involves the adsorption of Rh (III) ions on activated carbon ORGANOSORB 10—AA . The process is reversible, i.e., stripping of Rh (III) ions from activated carbon to the solution is also possible .
- Results or Outcomes : This opens the possibility of industrial recovery of Rh (III) ions from highly dilute aqueous solutions . However, the efficiency of this process was low with a maximum load of Rh (III) equal to 1.13 mg per 1 g of activated carbon .
Separation of Iridium and Rhodium
- Application Summary : Rhodium (III) bromide can be used in the separation of iridium and rhodium from hydrochloric acid solutions .
- Methods of Application : The separation process involves solvent extraction . Rh (III) can be selectively extracted over Ir (III) by either amines or neutral extractants .
- Results or Outcomes : The result is the separation of iridium and rhodium, which are widely used in making precise alloys, apparatus, corrosion-resistant chemical wares, plug electrodes, crucibles for high temperature reactions and extrusion dies for high melting glasses, automobile and chemical industries .
特性
CAS番号 |
123333-87-9 |
|---|---|
製品名 |
RHODIUM (III) BROMIDE |
分子式 |
Br3Rh |
分子量 |
342.62 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl trans-Cinnamate-[d5]](/img/structure/B1141962.png)
![Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1141963.png)
![sodium;3-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(3-sulfonatopropyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propane-1-sulfonate](/img/structure/B1141965.png)
